![molecular formula C19H19ClFN7O B2494624 N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide CAS No. 1058234-89-1](/img/structure/B2494624.png)
N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazolo-pyridazine-6-yl-substituted piperazines, closely related to the compound of interest, involves a two-step process starting from pyridine derivatives. For instance, Bindu et al. (2019) synthesized a family of these compounds evaluated for anti-diabetic properties, illustrating a typical synthetic route that may be adapted for the target compound (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as LCMS, NMR, IR, and single crystal XRD data. Sanjeevarayappa et al. (2015) described the structural characterization of a related compound, providing insights into the analytical methods that can be applied to our compound of interest (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
Chemical reactions involving the core structure of the target compound include cyclization, amination, and hydrazinolysis, as discussed by Sheng-ju (2008) in the synthesis of related triazole derivatives. This provides a foundation for understanding the chemical behavior and reactivity of our compound (Zhang Sheng-ju, 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, can be inferred from related compounds. For example, the synthesis and evaluation of piperazine and triazolo-pyrazine derivatives by Patil et al. (2021) offer insights into the physical characteristics that might be expected for the compound of interest (Patil et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for forming derivatives, and stability under various conditions, can be analyzed through studies like those conducted by Sallam et al. (2021), which explored the synthesis, structure analysis, and energy frameworks of pyridazine analogs (Sallam et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
A significant application of compounds similar to N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide is in the development of anti-diabetic medications. Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, evaluating them for Dipeptidyl peptidase-4 (DPP-4) inhibition, which is critical in anti-diabetic drug development. They found some compounds exhibiting excellent antioxidant and insulinotropic activity, indicating potential for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Applications
Patil et al. (2021) explored the antimicrobial activity of new piperazine and triazolo-pyrazine derivatives. Their study concluded that certain compounds displayed significant growth inhibition against specific bacterial strains, suggesting potential applications in developing new antimicrobials (Patil et al., 2021).
Inotropic Activity
Liu et al. (2009) synthesized a series of piperidine-4-carboxamides, including derivatives similar to the compound , and evaluated them for positive inotropic activity. They found certain derivatives showing promising activity, suggesting potential use in cardiovascular therapies (Liu et al., 2009).
5-HT2 Antagonist Activity
Compounds similar to the one have been studied for their potential as 5-HT2 antagonists. Watanabe et al. (1992) prepared derivatives with significant 5-HT2 antagonist activity, which could be relevant in developing treatments for disorders related to serotonin (Watanabe et al., 1992).
Anticancer Properties
Research into the anticancer properties of related compounds has also been conducted. Guo-qiang et al. (2008) synthesized fluoroquinolone piperazine derivatives and evaluated their anticancer activities. They discovered that certain derivatives exhibited significant antitumor activity, highlighting potential applications in cancer treatment (Guo-qiang et al., 2008).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN7O/c20-14-11-13(3-4-15(14)21)22-19(29)27-9-7-26(8-10-27)17-6-5-16-23-24-18(12-1-2-12)28(16)25-17/h3-6,11-12H,1-2,7-10H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEUAVQJWWREAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

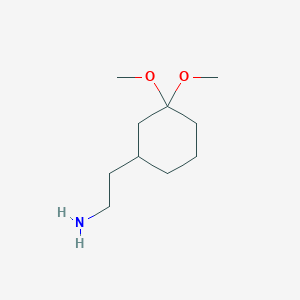
![3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494543.png)
![ethyl 3-[(2-ethoxy-1-naphthoyl)amino]-1H-indole-2-carboxylate](/img/structure/B2494544.png)

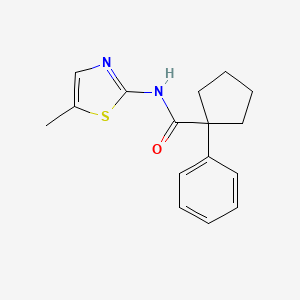


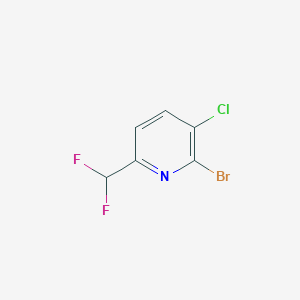
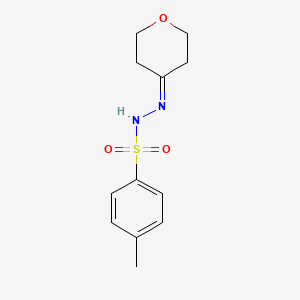
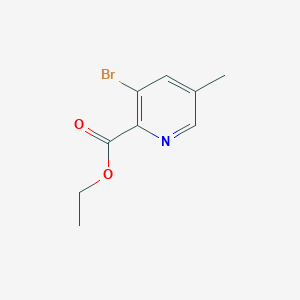
![(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride](/img/structure/B2494557.png)
![N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2494559.png)
![1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2494560.png)